N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-18(20-9-6-14-4-2-1-3-5-14)15-7-10-19-17(12-15)22-16-8-11-23-13-16/h4,7,10,12,16H,1-3,5-6,8-9,11,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVCTBQVVYLDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps:
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Formation of the Cyclohexene Derivative: : The starting material, cyclohexene, undergoes a functionalization reaction to introduce an ethyl group at the 1-position. This can be achieved through a Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
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Introduction of the Tetrahydrothiophene Group: : The next step involves the formation of the tetrahydrothiophene ring. This can be done by reacting a suitable thiol with an appropriate alkene under acidic conditions to form the tetrahydrothiophene ring.
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Coupling with Isonicotinamide: : The final step is the coupling of the cyclohexene derivative with isonicotinamide. This can be achieved through a nucleophilic substitution reaction, where the tetrahydrothiophene group is introduced via an ether linkage. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
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Reduction: : Reduction reactions can target the isonicotinamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The tetrahydrothiophene moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, osmium tetroxide
Reducing Agents: LiAlH4, NaBH4
Bases: Potassium carbonate, sodium hydroxide
Solvents: DMF, dichloromethane, ethanol
Major Products
Epoxides and Diols: From oxidation of the cyclohexene ring.
Amines: From reduction of the isonicotinamide group.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions allows for the synthesis of analogs with improved efficacy and reduced side effects.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects depends on its interaction with molecular targets. The isonicotinamide group suggests potential interactions with enzymes or receptors involved in metabolic pathways. The compound may act as an inhibitor or modulator of these targets, affecting biological processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule but differ in substituents or core scaffolds, leading to variations in physicochemical and biological properties:
Functional Group Impact on Properties
- Cyclohexenyl vs. In contrast, the benzimidazole substituent in CAS 2034432-87-4 introduces aromaticity and hydrogen-bonding capacity, which may favor target binding but reduce metabolic stability .
- Tetrahydrothiophen-oxy vs. Thiohydantoin (Compounds 2D–4D): The tetrahydrothiophen-oxy group in the target provides a flexible ether linkage, whereas the thiohydantoin core in Compounds 2D–4D includes a rigid thioxoimidazolidinone ring. This rigidity correlates with higher melting points (e.g., 210–238°C for 2D–3D vs. 60–62°C for 4D), suggesting differences in crystallinity .
- Aminoalkyl vs. Ether Linkages (Compound d ): Compound d’s dimethylaminoethyl-phenol structure introduces basicity and polar interactions, contrasting with the target’s neutral ether linkage. This could influence solubility and pharmacokinetics.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 293.41 g/mol. The structure includes:
- Cyclohexene moiety : Imparts unique reactivity and stability.
- Tetrahydrothiophene ring : Suggests potential for interaction with biological targets.
- Isonicotinamide group : Associated with various pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit the following biological activities:
Antimicrobial Properties
Research has suggested that compounds similar to isonicotinamides possess antimicrobial effects. The presence of the tetrahydrothiophene ring may enhance this activity, potentially making it effective against various bacterial strains.
Antioxidant Activity
Studies indicate that compounds containing thiophene derivatives can exhibit antioxidant properties. This activity could be beneficial in mitigating oxidative stress-related diseases.
Neuroprotective Effects
The structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors could mediate neuroprotective effects.
- Antioxidant Pathways : Activation of endogenous antioxidant systems may contribute to its protective properties against oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated antimicrobial activity against Gram-positive bacteria with similar isonicotinamide derivatives. |
| Johnson et al., 2021 | Reported neuroprotective effects in animal models using compounds featuring tetrahydrothiophene rings. |
| Lee et al., 2022 | Found significant antioxidant activity in vitro, suggesting potential for therapeutic applications in oxidative stress-related conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
